N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide
Description
N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is a heterocyclic organic compound characterized by a unique combination of functional groups: an imidazole ring, a methoxy linker, an amino-oxoacetimidoyl backbone, and a terminal cyanide group.
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(1E)-2-amino-N-(imidazol-1-ylmethoxy)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C7H7N5O2/c8-3-6(7(9)13)11-14-5-12-2-1-10-4-12/h1-2,4H,5H2,(H2,9,13)/b11-6+ |
InChI Key |
OEZDLHSVXYQJJS-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CN(C=N1)CO/N=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=CN(C=N1)CON=C(C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several methods exist for synthesizing this compound. One approach involves the reaction of 1-methylimidazole with chloroacetonitrile , followed by hydrolysis to yield the desired product . Another method employs imidazole-1-carbaldehyde as a starting material, which reacts with methanol and hydrogen cyanide to form the compound .
Industrial Production:: While laboratory-scale syntheses are common, industrial production typically involves more efficient and scalable processes. These may include continuous flow reactions or optimized batch procedures.
Chemical Reactions Analysis
Reactivity:: N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of N-oxides.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: Substituents can be introduced at the imidazole ring.
Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid.
Hydrogen peroxide (H₂O₂): for oxidation.
Hydrogen gas (H₂): for reduction.
Alkyl halides: for substitution.
Acid or base: for hydrolysis.
Major Products:: The specific products depend on reaction conditions and substituents. For instance, oxidation yields N-oxides, while reduction produces amines.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: It exhibits potential anticancer activity .
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Industry: It serves as an intermediate in pharmaceutical and agrochemical production.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to its biological activity.
Comparison with Similar Compounds
Table 1: Key Functional Groups and Structural Features
Key Observations :
- The target compound’s imidazole-methoxy-cyanide architecture is distinct from benzamide derivatives (e.g., ) and fluorenyl-protected analogs (e.g., ).
- Unlike 2-Cyano-N-[(methylamino)carbonyl]acetamide , the target compound lacks a methylamino substituent but includes an imidazole ring, which may enhance coordination or hydrogen-bonding capabilities.
Critical Analysis :
- By contrast, analogs like employ well-documented coupling strategies.
- Cyanide-containing compounds (e.g., , and the target) share reactivity risks, necessitating rigorous safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
